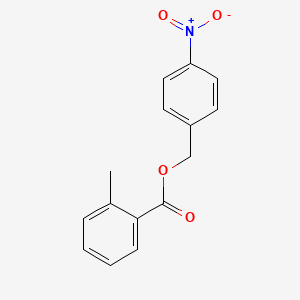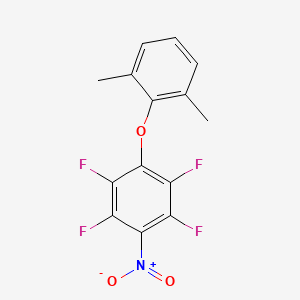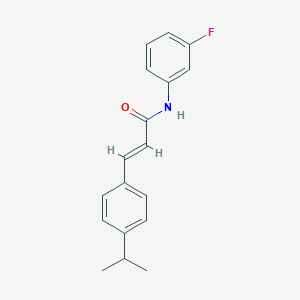
3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has been extensively studied for its potential application in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system. In
Mecanismo De Acción
3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the protein from opening and allowing chloride ions to pass through the membrane. As a result, 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide inhibits the activity of the CFTR protein, which can help to alleviate the symptoms of cystic fibrosis.
Biochemical and Physiological Effects
3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the CFTR protein, 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide has also been shown to inhibit the activity of other ion channels and transporters, such as the calcium-activated chloride channel.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It also has a well-characterized mechanism of action, which makes it a useful tool for studying ion channels and transporters.
One limitation of 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide is that it is not specific to the CFTR protein. It can also inhibit the activity of other ion channels and transporters, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research involving 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide. One area of research is the development of more specific inhibitors of the CFTR protein. Another area of research is the study of 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide in combination with other drugs, to determine whether it can enhance their efficacy.
Overall, 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide is a promising molecule for the treatment of cystic fibrosis and the study of ion channels and transporters. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide can be synthesized using a variety of methods. One common method involves the reaction of 2-chloro-6-fluoroaniline with tetrazole-5-carboxylic acid to form 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylamine. This intermediate is then reacted with acryloyl chloride to form 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide has been extensively studied for its potential application in treating cystic fibrosis. Cystic fibrosis is caused by mutations in the CFTR gene, which encodes the CFTR protein. This protein is responsible for regulating the transport of chloride ions across cell membranes. Mutations in the CFTR gene result in a defective CFTR protein, which leads to the accumulation of thick, sticky mucus in the lungs and digestive system.
3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide has been shown to inhibit the activity of the defective CFTR protein, which can help to alleviate the symptoms of cystic fibrosis. In addition to its potential application in cystic fibrosis, 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide has also been studied for its effects on other ion channels and transporters.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(2H-tetrazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN5O/c11-7-2-1-3-8(12)6(7)4-5-9(18)13-10-14-16-17-15-10/h1-5H,(H2,13,14,15,16,17,18)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQWQZIIQWOJOJ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)NC2=NNN=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)NC2=NNN=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,4-dimethoxy-5-nitrobenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5766039.png)
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5766040.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-piperidinecarboxylate](/img/structure/B5766049.png)
![1-isobutyl-7,7-dimethyl-2-(4-methylphenyl)-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5766059.png)
![N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5766074.png)

![2-[(3-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5766076.png)

![2-ethyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5766085.png)


